1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections .
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(4-methoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O5S/c1-3-28-14-18(23(32)33)22(31)17-12-19(26)21(13-20(17)28)29-8-10-30(11-9-29)25(36)27-16-6-4-15(5-7-16)24(34)35-2/h4-7,12-14H,3,8-11H2,1-2H3,(H,27,36)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCYVPKEGGPPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C(=O)OC)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several stepsThe reaction conditions typically involve the use of strong acids, bases, and organic solvents .
Industrial production methods for this compound often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow techniques and advanced purification methods to meet pharmaceutical standards .
Chemical Reactions Analysis
1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolone N-oxides.
Reduction: Reduction reactions can modify the quinolone core, affecting its antibacterial activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can yield halogenated quinolones, which may have enhanced antibacterial properties .
Scientific Research Applications
1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of fluoroquinolones.
Biology: Researchers use this compound to investigate its antibacterial mechanisms and resistance patterns.
Medicine: It serves as a lead compound for developing new antibiotics with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar quinolone core but differ in their substituents, which can affect their antibacterial spectrum and pharmacokinetic properties .
Ciprofloxacin: Known for its broad-spectrum activity and use in treating urinary tract infections.
Levofloxacin: A more potent isomer of ofloxacin, effective against respiratory infections.
Moxifloxacin: Exhibits enhanced activity against Gram-positive bacteria and anaerobes.
The uniqueness of this compound lies in its specific substituents, which may confer unique antibacterial properties and pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
